molecular formula C21H33BN2O6 B571790 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester CAS No. 1310384-87-2

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester

Cat. No. B571790
M. Wt: 420.313
InChI Key: VKNZXYHMNGMQRP-UHFFFAOYSA-N
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Description

“6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

Pinacol boronic esters, which are usually bench stable, are easy to purify and often even commercially available have played a prominent role . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Scientific Research Applications

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application: The protodeboronation process utilizes a radical approach. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Formation of Pyridyl Boronic Ester

  • Scientific Field: Organic Chemistry
  • Application Summary: Pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester .
  • Methods of Application: The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
  • Results or Outcomes: The reaction results in the formation of the 2-pyridyl derivative of quinoline .

Synthesis of 2,6-Disubstituted-3-Amino-Imidazopyridines

  • Scientific Field: Organic Chemistry
  • Application Summary: A 2-aminopyridine-5-boronic acid pinacol ester is used as a robust and versatile building block for the synthesis of diverse compound libraries .
  • Methods of Application: The synthesis involves a microwave-assisted one-pot cyclization/Suzuki coupling approach .
  • Results or Outcomes: The result is the rapid and efficient synthesis of various 2,6-disubstituted-3-amino-imidazopyridines .

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used in Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
  • Methods of Application: The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
  • Results or Outcomes: The coupling reaction results in the formation of carbon-carbon bonds .

Preparation of Linear Poly (Phenylpyridyl) Chains

  • Scientific Field: Polymer Chemistry
  • Application Summary: The compound is used to prepare new linear poly (phenylpyridyl) chains by Suzuki coupling .
  • Methods of Application: The process involves Suzuki coupling, a palladium-catalyzed carbon-carbon bonding reaction .
  • Results or Outcomes: The result is the formation of new linear poly (phenylpyridyl) chains .

Synthesis of Therapeutic Enzymatic and Kinase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound is used in the synthesis of many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
  • Methods of Application: The specific methods of application can vary depending on the specific inhibitor or antagonist being synthesized .
  • Results or Outcomes: The result is the creation of various therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Safety And Hazards

While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . We further noted that the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .

properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-13-11-12-14(23-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNZXYHMNGMQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester

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